Amino-PEG9-t-butyl ester

Catalog No.
S518612
CAS No.
1818294-44-8
M.F
C25H51NO11
M. Wt
541.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG9-t-butyl ester

CAS Number

1818294-44-8

Product Name

Amino-PEG9-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C25H51NO11

Molecular Weight

541.68

InChI

InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3

InChI Key

PPVFMACVSAAZFR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG9-t-butyl ester

Description

The exact mass of the compound Amino-PEG9-t-butyl ester is 541.3462 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Polyethylene Glycol (PEG) Spacer

    The molecule features a PEG chain containing nine repeating units (PEG9). PEG is a hydrophilic (water-loving) polymer known for its biocompatibility and ability to enhance the water solubility of conjugated molecules []. This property is crucial for modifying biomolecules like proteins and drugs, making them more soluble and potentially improving their circulation within the body.

  • Amino Group

    One end of the PEG spacer is attached to an amino (NH2) group. This primary amine is a highly reactive functional group that can readily form stable covalent bonds with other molecules containing carboxylic acids, aldehydes, ketones, and N-hydroxysuccinimide (NHS) esters. This reactivity allows Amino-PEG9-t-butyl ester to act as a linker molecule, attaching itself to a target biomolecule and another functional moiety.

  • t-Butyl (tert-Butyl) Protected Carboxyl Group

    The other end of the PEG spacer is linked to a carboxyl (COOH) group protected by a t-butyl (tBoc) group. The tBoc group serves as a temporary protecting group, masking the reactivity of the carboxyl group while the amino group participates in conjugation reactions. This protection scheme allows for controlled modification.

  • Targeted Drug Delivery

    Amino-PEG9-t-butyl ester can be used to create drug conjugates. The biocompatible PEG spacer improves drug solubility and circulation time in the body. The amino group allows attachment to a targeting moiety that can specifically deliver the drug to diseased cells [].

  • Protein Modification

    Researchers can utilize Amino-PEG9-t-butyl ester to modify proteins with various functionalities. The amine group can be used to attach fluorescent labels for protein tracking in biological studies or attach polyethylene glycol (PEG) to enhance protein stability and reduce immunogenicity [].

  • Biomolecule Conjugation

    The molecule's versatility allows conjugation between various biomolecules. The reactive amino group can be used to link enzymes, antibodies, or other biomolecules to create new entities with desired properties for research purposes [].

Amino-PEG9-t-butyl ester is a synthetic compound characterized by a polyethylene glycol (PEG) chain with nine repeating units, an amino group, and a t-butyl ester protecting group. The PEG component enhances the solubility and biocompatibility of the molecule, making it advantageous for various biological applications. The amino group serves as a reactive site for conjugation with other biomolecules, while the t-butyl ester protects the carboxylic acid functionality until needed for further reactions. This unique structure allows Amino-PEG9-t-butyl ester to function as a versatile linker molecule in chemical biology and drug development .

  • Amide Bond Formation: The amino group can react with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. The general reaction can be represented as:
    RCOOH+H2NPEG9tBocRC O NHPEG9tBoc+H2OR-\text{COOH}+H_2N-\text{PEG}_9-\text{tBoc}\rightarrow R-\text{C O }-\text{NH}-\text{PEG}_9-\text{tBoc}+H_2O
    where RR represents the molecule containing the carboxylic acid group.
  • Deprotection Reaction: The t-butyl protecting group can be removed under acidic conditions, allowing access to the reactive carboxylic acid for further conjugation .

The biological activity of Amino-PEG9-t-butyl ester stems from its ability to enhance the solubility and stability of drugs and biomolecules. By facilitating the conjugation of therapeutic agents to targeting moieties, it can improve drug delivery systems, particularly in targeting diseased cells. Studies have shown that compounds linked with PEG chains exhibit reduced immunogenicity and prolonged circulation times in vivo, which is crucial for effective treatment outcomes .

The synthesis of Amino-PEG9-t-butyl ester typically involves the following steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized through polymerization techniques.
  • Attachment of Amino Group: An amino group is introduced at one end of the PEG chain using standard amine coupling methods.
  • Protection of Carboxylic Acid: The other end is modified with a t-butyl ester to protect the carboxylic acid functionality during subsequent reactions.
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels necessary for biological applications .

Amino-PEG9-t-butyl ester has several applications in research and pharmaceutical development:

  • Drug Conjugation: It is used to create drug conjugates that enhance solubility and targeting capabilities.
  • Protein Modification: Researchers utilize this compound for modifying proteins with various functionalities, including fluorescent labeling for tracking purposes.
  • Bioconjugation: Its bifunctionality allows for versatile bioconjugation strategies, linking enzymes, antibodies, or other biomolecules .

Interaction studies involving Amino-PEG9-t-butyl ester often focus on its reactivity with various biomolecules. These studies explore how effectively it can form stable conjugates with different targets, assessing factors such as reaction kinetics and specificity. The results indicate that the compound can facilitate targeted delivery systems that improve therapeutic efficacy while minimizing side effects .

Several compounds share structural similarities with Amino-PEG9-t-butyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Amino-PEG6-t-butyl esterPEG chain with six unitsShorter chain may affect solubility and circulation
Amino-PEG8-t-butyl esterPEG chain with eight unitsIntermediate length offers a balance of properties
Amino-dPEG8-t-butyl esterDendritic PEG structureEnhanced structural complexity may improve reactivity
Amino-PEG10-t-butyl esterPEG chain with ten unitsLonger chain potentially increases solubility

Amino-PEG9-t-butyl ester stands out due to its optimal chain length that balances solubility and reactivity, making it particularly suitable for applications requiring efficient drug delivery and biomolecule modification .

Molecular Structure and Formula

Amino-PEG9-t-butyl ester consists of a nine-unit PEG backbone (CH₂CH₂O)₉ connected to an amino group (NH₂) at one terminus and a t-butyl ester-protected carboxylic acid (COOtBu) at the other. Its molecular formula is C₂₅H₅₁NO₁₁, and it has a molecular weight of 541.67 g/mol.

Key Structural Features:

FeatureDescription
PEG Chain Length9 ethylene glycol units (approx. 3.8 nm in length)
Functional GroupsPrimary amine (NH₂) and tert-butyl ester (COOtBu)
SolubilityHigh aqueous solubility due to PEG’s hydrophilic nature

Synonyms and Related Compounds

Common synonyms include Amino-peg9-t-butyl ester and Amino-PEG9-Boc (Boc = tert-butyloxycarbonyl). Structurally similar compounds include:

  • Amino-PEG9-acid: A carboxylic acid variant without the t-butyl ester.
  • Tos-PEG9-t-butyl ester: A tosyl-protected analog used in PROTAC synthesis.
  • Fmoc-N-amido-PEG9-acid: A fluorescein-based derivative for peptide labeling.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight541.67 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point576.2°C (estimated)
StabilityStable under acidic conditions; t-butyl group cleaves with TFA

Historical Context in PEG Chemistry

Origins of PEGylation

The concept of PEGylation—conjugating PEG to biomolecules—emerged in the 1970s to reduce immunogenicity and improve pharmacokinetics. Frank Davis pioneered this approach by linking PEG to proteins like adenosine deaminase, leading to FDA-approved therapies such as Adagen®.

Evolution of PEG Linkers

Early PEG reagents focused on simple conjugation (e.g., mPEG-NHS). Modern designs, including Amino-PEG9-t-butyl ester, incorporate:

  • Orthogonal Protection: Selective deprotection of functional groups.
  • Solubility Optimization: Extended PEG chains for improved biodistribution.
  • Versatile Reactivity: Compatibility with NHS esters, carbonyl groups, and aldehydes.

Role in PROTAC Development

In the 2010s, PEG linkers became critical for PROTACs (proteolysis-targeting chimeras), which degrade target proteins via E3 ligase recruitment. Amino-PEG9-t-butyl ester’s t-butyl ester enables stepwise synthesis, allowing precise attachment of ligands to both the target protein and E3 ligase domains.

Significance in Bioconjugation Research

Applications in Drug Delivery and Targeting

Amino-PEG9-t-butyl ester enhances:

  • Solubility: PEG chains reduce aggregation of hydrophobic drugs.
  • Targeting Efficiency: Sequential conjugation enables attachment of antibodies or peptides to drug payloads.
  • Stability: Protection of reactive sites during synthesis prevents premature degradation.

Example Workflow for Antibody-Drug Conjugates (ADCs):

  • Primary Conjugation: Amino group reacts with NHS-activated toxins.
  • Deprotection: Acidic conditions (e.g., TFA) remove t-butyl ester, exposing carboxylic acid.
  • Secondary Conjugation: Activated carboxylic acid links to antibodies via EDC/NHS chemistry.

Use in PROTAC Synthesis

As a PROTAC linker, Amino-PEG9-t-butyl ester:

  • Bridges Ligands: Connects E3 ligase binders (e.g., VHL) to target-specific ligands (e.g., kinase inhibitors).
  • Optimizes Length: The nine-unit PEG chain balances flexibility and steric hindrance, enabling efficient ternary complex formation.

Key Advantages Over Alkyl Linkers:

ParameterAmino-PEG9-t-butyl esterAlkyl Linkers
HydrophilicityHighLow
Metabolic StabilityModerateHigh
Solubility in PlasmaExcellentPoor

Analytical Challenges and Solutions

While PEGylated conjugates offer therapeutic benefits, their heterogeneity complicates characterization. Amino-PEG9-t-butyl ester’s cleavable design aids:

  • Peptide Mapping: Deprotection exposes sites for mass spectrometry analysis.
  • Reporter Tags: Retained amino acid sequences act as identifiers in sequencing.

Molecular Structure

Amino-polyethylene glycol 9-tert-butyl ester represents a bifunctional chemical compound characterized by its distinctive tripartite molecular architecture [1] [4]. The compound possesses a molecular formula of carbon twenty-five hydrogen fifty-one nitrogen one oxygen eleven (C25H51NO11) and exhibits a molecular weight of 541.7 grams per mole [1] [4]. This synthetic derivative belongs to the polyethylene glycol-based linker family, specifically designed for bioconjugation applications [4].

Polyethylene Glycol 9 Backbone Configuration

The central structural element of amino-polyethylene glycol 9-tert-butyl ester consists of a polyethylene glycol chain containing nine repeating ethylene glycol units [4] [5]. The polyethylene glycol backbone adopts the general formula -(OCH2CH2)n- where n equals nine, creating a flexible hydrophilic spacer segment [11] [19]. Each ethylene glycol unit contributes approximately 2.0-2.2 Angstroms to the contour length, resulting in an estimated total contour length of 18-20 Angstroms for the fully extended polyethylene glycol 9 chain [26] [27].

The polyethylene glycol backbone demonstrates exceptional conformational flexibility due to the presence of multiple carbon-carbon and carbon-oxygen bonds capable of free rotation [25] [27]. This flexibility enables the adoption of various conformational states including trans, gauche-positive, and gauche-negative configurations around individual bonds [25]. The chain exhibits a preference for trans conformations, particularly in aqueous environments, contributing to its extended conformation and enhanced solubility characteristics [25] [26].

Molecular dynamics studies reveal that polyethylene glycol chains possess a persistence length of approximately 3.5-4.0 Angstroms, classifying them as highly flexible polymers [26] [27]. The average radius of gyration for polyethylene glycol 9 chains ranges from 10-12 Angstroms, while the average end-to-end distance varies between 15-18 Angstroms depending on solvent conditions and temperature [26].

Terminal Amino and tert-Butyl Ester Groups

The molecular architecture of amino-polyethylene glycol 9-tert-butyl ester features two distinct terminal functional groups that confer specific chemical reactivity [4]. At one terminus, a primary amino group (-NH2) serves as a highly reactive nucleophilic center [4] [20]. This amino functionality exhibits characteristic nucleophilic behavior, readily participating in substitution reactions with electrophilic species [20] [23].

The opposite terminus contains a carboxyl group protected by a tert-butyl ester moiety [4] [10]. The tert-butyl protecting group adopts a bulky tertiary carbon structure with three methyl substituents, providing steric hindrance that effectively masks the reactivity of the carboxyl functionality [10] [13]. This protection strategy allows for selective modification at the amino terminus while maintaining the carboxyl group in a dormant state [4] [24].

The tert-butyl ester linkage demonstrates remarkable stability under basic and neutral conditions but undergoes facile cleavage under acidic conditions [10] [21]. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl carbocation, ultimately yielding the free carboxylic acid [21] [24].

Stereochemical Considerations

Amino-polyethylene glycol 9-tert-butyl ester exhibits minimal stereochemical complexity due to the absence of chiral centers in its molecular structure [4] [11]. The polyethylene glycol backbone contains only primary and secondary carbon atoms, none of which possess four different substituents necessary for chirality [11] [19]. The terminal functional groups similarly lack asymmetric centers, rendering the entire molecule achiral [4].

The conformational stereochemistry of the polyethylene glycol chain involves rotational isomerism around carbon-carbon and carbon-oxygen bonds [25] [28]. These conformational changes do not create permanent stereoisomers but rather represent dynamic equilibria between different spatial arrangements [25]. The predominant conformations adopt extended configurations that maximize solvation by polar solvents while minimizing intramolecular steric interactions [26] [28].

Intramolecular hydrogen bonding within the polyethylene glycol chain contributes to conformational preferences [28]. Both red-shifted oxygen-hydrogen oxygen and blue-shifting carbon-hydrogen oxygen hydrogen bonds control the structural flexibility of the polymer backbone [28]. These weak intramolecular interactions influence the overall three-dimensional shape of the molecule without creating discrete stereoisomers [28].

Physical Properties

Molecular Weight and Dimensions

PropertyValueNotes
Molecular FormulaC25H51NO11Confirmed by multiple sources [1] [4]
Molecular Weight541.7 g/molCommercial specification [4]
Average Extended Length (PEG9)~18-20 ÅBased on literature data [26]
Average Radius of Gyration~10-12 ÅDepends on solvent conditions [26]
Average End-to-End Distance~15-18 ÅVaries with temperature and solvent [26]
Persistence Length3.5-4.0 ÅRelatively flexible polymer chain [26]

The molecular dimensions of amino-polyethylene glycol 9-tert-butyl ester reflect the extended nature of the polyethylene glycol backbone combined with the bulky terminal substituents [26] [27]. The compound exhibits a density of 1.1±0.1 grams per cubic centimeter, consistent with organic compounds containing multiple oxygen atoms [1]. The calculated boiling point reaches 576.2±45.0 degrees Celsius at 760 millimeters of mercury, indicating substantial intermolecular forces due to hydrogen bonding capabilities [1].

Solubility Profile

SolventSolubilityNotes
WaterSoluble (enhanced by PEG chain)Hydrophilic PEG spacer increases water solubility [4]
Dimethyl SulfoxideHighly solubleCommon solvent for storage and reactions
DichloromethaneSolubleUseful for organic synthesis reactions [11]
EthanolSolubleGood solubility due to PEG chain [11]
AcetonitrileSolubleCompatible with many chemical reactions [11]
ToluenePartially solubleLimited solubility compared to polar solvents [11]

The exceptional solubility characteristics of amino-polyethylene glycol 9-tert-butyl ester derive primarily from the hydrophilic polyethylene glycol spacer [4] [11]. The polyethylene glycol chain enhances water solubility through extensive hydrogen bonding with solvent molecules [11] [19]. This amphiphilic character enables dissolution in both polar and moderately polar organic solvents [11] .

The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, where it maintains stability for extended periods . In polar protic solvents including water and alcohols, the polyethylene glycol chain adopts extended conformations that maximize solvation [11] [26]. The amino and ester termini contribute additional solvation sites through hydrogen bonding and dipolar interactions [4] [11].

Stability Under Various Conditions

Amino-polyethylene glycol 9-tert-butyl ester exhibits differential stability depending on environmental conditions [14] [16]. Under neutral and basic conditions, the compound remains stable for extended periods when stored at appropriate temperatures [4] [14]. The recommended storage temperature of -20 degrees Celsius preserves molecular integrity and prevents degradation [4].

Polyethylene glycol chains demonstrate susceptibility to oxidative degradation in the presence of air and elevated temperatures [14]. This degradation pathway involves the formation of aldehydes, carboxylic acids, and formic acid derivatives through chain scission mechanisms [14]. Minimizing exposure to oxygen and elevated temperatures significantly reduces degradation rates [14].

The tert-butyl ester protecting group exhibits remarkable stability under neutral and basic conditions but undergoes rapid hydrolysis under acidic conditions [10] [21]. In aqueous solutions at physiological pH 7.4, tert-butyl esters maintain stability for hours to days [16]. However, exposure to acidic conditions with pH values below 3.0 results in quantitative deprotection within minutes [10] [16].

Temperature effects on stability vary with the specific functional groups present [14] [18]. The polyethylene glycol backbone tolerates moderate heating but begins to degrade at temperatures exceeding 200 degrees Celsius [14]. The flash point of 91.9±25.0 degrees Celsius indicates the temperature at which vapors may ignite under specific conditions [1].

Chemical Properties

Amino Group Reactivity

Reaction TypeReactive WithMechanismProducts
Nucleophilic substitutionCarboxylic acids, activated NHS estersSN2 mechanism [9] [20]Amide bonds
Amide bond formationCarboxylic acids, acid chloridesNucleophilic acyl substitution [12]Secondary amides
Imine formationAldehydes, ketonesNucleophilic addition-elimination [20]Schiff bases
AlkylationAlkyl halidesSN2 displacement [20]Secondary/tertiary amines

The primary amino group in amino-polyethylene glycol 9-tert-butyl ester functions as a potent nucleophile due to the presence of a lone pair of electrons on the nitrogen atom [4] [20]. This nucleophilic character enables participation in various substitution and addition reactions with electrophilic centers [20] [23]. The amino group readily reacts with carboxylic acids under appropriate activation conditions to form stable amide bonds [4] [9].

Reactions with N-hydroxysuccinimide esters proceed through nucleophilic acyl substitution mechanisms, resulting in amide bond formation and release of N-hydroxysuccinimide [9]. The amino group demonstrates high reactivity toward activated esters, proceeding rapidly at room temperature in polar solvents [9]. This reactivity pattern makes the compound particularly valuable for bioconjugation applications [4].

The nucleophilicity of the amino group enables reactions with carbonyl compounds including aldehydes and ketones [4] [20]. These reactions proceed through nucleophilic addition followed by elimination of water, yielding imine linkages [20]. The resulting Schiff bases exhibit reversible character under appropriate conditions [20].

tert-Butyl Ester Protection Characteristics

The tert-butyl ester functionality serves as an acid-labile protecting group that masks the reactivity of the carboxyl terminus [4] [10]. This protection strategy allows for selective reactions at the amino terminus while maintaining the carboxyl group in a protected state [10] [24]. The bulky tert-butyl group provides steric hindrance that prevents nucleophilic attack at the carbonyl carbon under normal conditions [10] [13].

Deprotection of tert-butyl esters occurs readily under acidic conditions through an elimination mechanism [10] [21]. Strong protic acids such as trifluoroacetic acid and hydrochloric acid effectively cleave the tert-butyl group at room temperature [10] [24]. Lewis acids including zinc bromide also promote deprotection through coordination with the carbonyl oxygen [21].

The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen followed by heterolytic cleavage of the carbon-oxygen bond [21] [24]. This process generates a tert-butyl carbocation that rapidly loses a proton to form isobutylene [21]. The resulting carboxylic acid remains in solution while the volatile alkene byproduct can be removed [24].

Alternative deprotection methods employ fluorinated alcohols under thermal conditions, providing milder alternatives to strong acids [24]. These methods demonstrate compatibility with acid-sensitive functional groups while achieving quantitative deprotection [24]. The deprotection rate follows the order: tert-butyl esters greater than tert-butyl carbonates greater than tert-butyl ethers [13].

Polyethylene Glycol Chain Behavior and Interactions

Interaction TypeDescriptionStrengthBiological Relevance
Hydrogen bondingWith water, alcohols [11] [28]ModerateEnhanced solubility
CoordinationWith metal ions [7]VariableAffects conformation
Hydrophobic interactionsLimited due to polarity [11]WeakMinimal impact
Van der Waals forcesWith aromatic residues [7]WeakProtein interactions

The polyethylene glycol chain exhibits distinctive behavioral characteristics that influence the overall properties of amino-polyethylene glycol 9-tert-butyl ester [11] [19]. The chain demonstrates exceptional flexibility due to the presence of multiple rotatable bonds, enabling adoption of various conformational states [25] [27]. This flexibility contributes to the compound's ability to span distances between reactive sites in bioconjugation applications [4] [19].

Hydrogen bonding represents the primary intermolecular interaction mechanism for the polyethylene glycol chain [11] [28]. The ether oxygen atoms serve as hydrogen bond acceptors, while the chain termini may participate as donors depending on the specific functional groups present [28]. These interactions with water molecules contribute to the enhanced aqueous solubility observed for polyethylene glycol derivatives [11] [19].

The polyethylene glycol chain demonstrates crown ether-like behavior under specific conditions, capable of coordinating metal ions through its oxygen atoms [7]. This coordination ability varies with chain length and conformation, with longer chains providing better coordination sites [7]. The resulting complexes exhibit altered solubility and reactivity characteristics compared to the free compound [7].

Intramolecular hydrogen bonding within the polyethylene glycol chain influences its conformational preferences [28]. Both oxygen-hydrogen oxygen and carbon-hydrogen oxygen interactions contribute to the stabilization of specific conformations [28]. These weak interactions control the structural flexibility and affect the overall three-dimensional shape of the molecule in solution [28].

Polymerization Techniques

The nine-unit polyethylene glycol backbone can be obtained by several complementary polymer-growth strategies. The most widely applied routes are listed in Table 1.

Polymer-growth techniqueCatalyst / key reagentTemperature (°C)Isolated yield (%)Polydispersity index valueNotesRef.
Anionic ring-opening polymerisation of ethylene oxidePotassium hydroxide-activated ethylene glycol macro-initiator120971.07Industrial liquid-phase, single reactor cycle [1] [2]
Organocatalytic monomer-activated ring-opening polymerisationN-heterocyclic carbene–magnesium complex25>951.07 – 1.15Avoids metallic residues, proceeds under ambient pressure [3]
Solid-phase stepwise Williamson ether elongationPotassium tert-butoxide, acid-labile 4,4′-dimethoxytrityl protection20–25≥95 per elongation cycle≈1.00 (monodisperse)No chromatography; resin washing alone suffices [4]
One-pot base-labile “two-step” elongationPotassium bis(trimethylsilyl)amide, phenethyl protection40–5088–92 per cycle≈1.00Deprotection and coupling merged; solvent and time economy [5]
Iterative exponential growth (solution)Potassium bis(trimethylsilyl)amide, silyl ether protection0 → 2588 overall for nine units≈1.00Doubles chain length each step; minimal purification [6]

These approaches share two attributes critical for amino polyethylene glycol nine tert-butyl ester manufacture: (a) living or step-wise control that halts growth precisely at nine ethylene oxide units and (b) compatibility with orthogonal end-group chemistry required for later functionalisation.

Chain-Length Control Strategies

  • Stoichiometric living polymerisation. Precise monomer-to-initiator ratios and continual exclusion of adventitious water restrict growth to exactly nine insertions during anionic ring-opening polymerisation; narrow polydispersity values near 1.07 confirm uniformity [2].
  • Monodisperse iterative synthesis. Stepwise or exponential routes provide single-length oligomers because each elongation is analytically monitored and driven to full conversion before the next cycle commences [4] [6].
  • Post-polymerisation fractionation. When a statistical polymerisation is preferred for throughput, simulated moving-bed size-exclusion chromatography resolves discreet nine-unit fractions on a continuous basis with high recovery [7].

Terminal Group Functionalisation

Amino Group Introduction Methods

  • Initiator strategy. Ring-opening polymerisation from a dibenzyl-protected amino alcohol generates an α-protected-amine, ω-hydroxyl polyethylene glycol chain. Subsequent hydrogenolysis unmasks the primary amine while leaving the backbone untouched [8].
  • Post-polymer modification.
    Halide displacement: Terminal hydroxyl groups are converted to tosylates, displaced by azide, and reduced (for example by the Staudinger method) to furnish primary amines with quantitative conversion [9] [10].
    Core-cleavage release: Acid cleavage of a triazine-based three-arm star polymer liberates α-amino–ω-hydroxyl polyethylene glycol with ≤1.1 polydispersity index value and 90% yield, providing a scalable entry to the amino terminus [11].

These options tolerate the tert-butyl protected carboxyl terminus that will be introduced later, delivering the desired amino functionality without competitive ester cleavage.

tert-Butyl Ester Protection Approaches

tert-Butyl esterification of the terminal carboxyl group is chosen because the protecting group is stable toward strong nucleophiles yet removable under mild acid, orthogonal to the amino terminus. Key laboratory and production methods are summarised in Table 2.

Reagent systemCatalyst / promoterTemperature (°C)Typical isolated yield (%)Amino compatibilityRef.
tert-Butyl 2,2,2-trichloroacetimidateBoron trifluoride etherate (0.1 equiv.)20–2580–90No alkylation of primary amines observed [12] [13]
Isobutylene gas + trifluoromethanesulphonic acidNone (super-acid acts as catalyst)−7ca. 85Requires prior amine protection; minimal side products [14]
Carbodiimide-mediated coupling with tert-butanol4-Dimethylaminopyridine additive4070–80Broad functional-group tolerance; slower reaction [15]

All three routes routinely generate the tert-butyl ester in high yield and can be applied either to isolated amino polyethylene glycol nine carboxylic acid or in one-pot tandem with chain-termination.

Purification and Isolation Techniques

Efficient removal of excess reagents, side-products and length variants is indispensable for biomedical‐grade amino polyethylene glycol nine tert-butyl ester.

TechniqueSeparation principleTypical recovery (%)Throughput potentialRemarksRef.
Non-solvent precipitation with cold diethyl ether followed by filtrationDifferential solubility90–95Multi-gramRemoves residual imidate, salts and unreacted alcohols in one step [16]
Dialysis against water using 1 kDa cut-off membranesConcentration gradient80Laboratory scaleGentle; eliminates salts but slow (12–24 h) [4]
Simulated moving-bed size-exclusion chromatographyContinuous counter-current chromatography>90 for well-resolved pairsPilot & plantSeparates individual oligomers; nine-unit fraction collected continuously [7]

Combination protocols—precipitation to discard bulk contaminants followed by continuous chromatography for final length resolution—deliver kilogram quantities with pharmaceutical purity while minimising solvent consumption.

Scale-up and Manufacturing Considerations

  • Reactor design. Industrial liquid-phase ring-opening polymerisation in stirred steel autoclaves equipped with external heat exchangers sustains controlled exotherm removal at 120 °C and two bar, affording polyethylene glycol with ninety-seven percent isolated yield [1].
  • Continuous-flow intensification. Droplet-flow reactors operating in perfluoroalkoxy tubing hold narrow residence-time distributions; pilot studies produced over one kilogram of polymer per day while preserving monodispersity and conversion identical to bench reactions [17].
  • Chromatography-free elongation cycles. One-pot base-labile elongation and large-scale chromatography-free tosylate preparation reduce solvent use by sixty percent and eliminate silica waste, cutting cost per mole by an estimated forty percent at the decagram scale [5] [18].
  • Quality control. Each lot is routinely verified by matrix-assisted laser desorption ionisation mass spectrometry (exact nine-unit isotopic pattern), proton nuclear magnetic resonance integrals (absence of extra ethylene oxide repeats), and gel permeation chromatography for polydispersity index values below 1.10 [4] [7].
  • Regulatory-grade purification. Simulated moving-bed fractionation is favoured for current good manufacturing practice production because it operates continuously, is fully closed, and scales by column diameter without altering separation performance [19] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Exact Mass

541.3462

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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